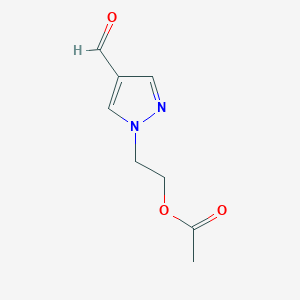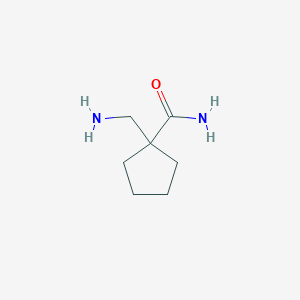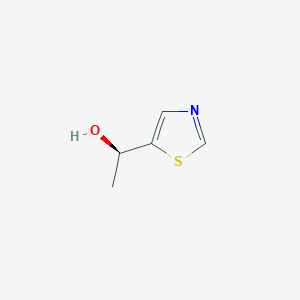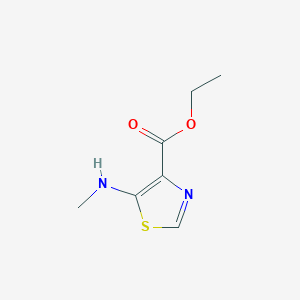![molecular formula C12H12N2O B1525479 N-[cyano(cyclopropyl)methyl]benzamide CAS No. 1315368-09-2](/img/structure/B1525479.png)
N-[cyano(cyclopropyl)methyl]benzamide
Vue d'ensemble
Description
N-[cyano(cyclopropyl)methyl]benzamide (NCMB) is an organic compound that is widely used in scientific research. It is a versatile compound that can be used for a variety of applications, including synthesis, biochemistry, and physiology. NCMB is a type of amide that has been studied for its potential to be used in drug development and other medical applications.
Applications De Recherche Scientifique
Chemical Synthesis and Sensing Applications
Synthesis and Structural Properties : Benzamide derivatives have been synthesized for various purposes, including the development of colorimetric sensors. For instance, a study by Younes et al. (2020) on N-(cyano(naphthalen-1-yl)methyl)benzamides discussed the synthesis, crystal structures, and their application as colorimetric sensors for fluoride anions. This research highlights the versatility of benzamide derivatives in creating sensors that respond to environmental stimuli through color change, attributable to specific molecular interactions (Younes et al., 2020).
Catalytic Applications : Benzamides have been utilized in catalysis, demonstrating the broad applicability of these compounds in chemical synthesis. A study involving Rh(III)-catalyzed C-H activation/cycloaddition of benzamides with methylenecyclopropanes showcases an innovative approach to synthesizing complex heterocyclic compounds. This method allows for the selective formation of spiro dihydroisoquinolinones and furan-fused azepinones, showcasing the catalytic versatility of benzamide derivatives in synthesizing pharmacologically relevant structures (Cui, Zhang, & Wu, 2013).
Biological Applications
Antitumor Activity : Benzamide derivatives have been researched for their cytotoxic properties against cancer cells. For example, alkylating benzamides have shown significant cytotoxicity against melanoma cells, supporting their potential use in targeted drug delivery for melanoma therapy. These studies indicate that benzamides can be modified to selectively deliver cytostatic agents to melanoma cells, enhancing therapeutic efficacy while minimizing toxicity to normal cells (Wolf et al., 2004).
Radiopharmaceutical Therapy : Radiolabeled benzamides have been explored for the targeted radiotherapy of metastatic melanoma, leveraging their melanin-binding properties. This approach highlights the potential of benzamide derivatives in developing novel radiopharmaceuticals for cancer treatment, demonstrating selective uptake and prolonged retention in melanin-expressing tumors (Joyal et al., 2010).
Orientations Futures
The future directions of research involving “N-[cyano(cyclopropyl)methyl]benzamide” are not explicitly mentioned in the search results.
Relevant Papers One relevant paper found discusses the synthesis, characterization, antioxidant, and antibacterial activities of a related compound, N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide . This paper might provide some insights into the potential applications and properties of “N-[cyano(cyclopropyl)methyl]benzamide”.
Propriétés
IUPAC Name |
N-[cyano(cyclopropyl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-8-11(9-6-7-9)14-12(15)10-4-2-1-3-5-10/h1-5,9,11H,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRFWVYCMGWODL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C#N)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281818 | |
| Record name | Benzamide, N-(cyanocyclopropylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(cyclopropyl)methyl]benzamide | |
CAS RN |
1315368-09-2 | |
| Record name | Benzamide, N-(cyanocyclopropylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315368-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-(cyanocyclopropylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525396.png)

![tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate](/img/structure/B1525401.png)
![5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1525402.png)


![Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate](/img/structure/B1525405.png)


![(5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol](/img/structure/B1525412.png)
![Thieno[3,2-b]pyridin-6-ylmethanamine](/img/structure/B1525416.png)


